

# Gpx4-IN-4: A Technical Guide to a Potent Inducer of Ferroptosis

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## Compound of Interest

Compound Name: Gpx4-IN-4

Cat. No.: B12388179

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## Abstract

**Gpx4-IN-4**, also known as compound 24, is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental protocols related to **Gpx4-IN-4**. Developed as a structural analog of the well-known GPX4 inhibitor RSL3, **Gpx4-IN-4** exhibits significantly improved plasma stability, making it a valuable tool for in vivo studies of ferroptosis. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

## Introduction to GPX4 and Ferroptosis

Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme that plays a critical role in cellular defense against oxidative damage by reducing lipid hydroperoxides within biological membranes.[1] This function is central to the prevention of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[2] Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS), culminating in cell death.[2] Given that certain cancer cells, particularly those in a therapy-resistant mesenchymal state, are highly dependent on GPX4 for survival, targeting this enzyme has emerged as a promising therapeutic strategy in oncology.[3]

## Discovery and Development of Gpx4-IN-4

**Gpx4-IN-4** (compound 24) was developed through a focused medicinal chemistry effort to improve upon the pharmacological properties of the potent, but metabolically unstable, GPX4 inhibitor RSL3.<sup>[4]</sup> The research, detailed by Randolph JT, et al. in the Journal of Medicinal Chemistry (2023), identified **Gpx4-IN-4** as a structural analog of RSL3 with a significantly enhanced plasma half-life of over 5 hours in mice.<sup>[4]</sup> This improved stability allows for efficacious plasma concentrations to be achieved with intraperitoneal (i.p.) dosing, enabling more robust in vivo investigations into the therapeutic potential and toxicities associated with systemic GPX4 inhibition.<sup>[4]</sup>

## Chemical Structure

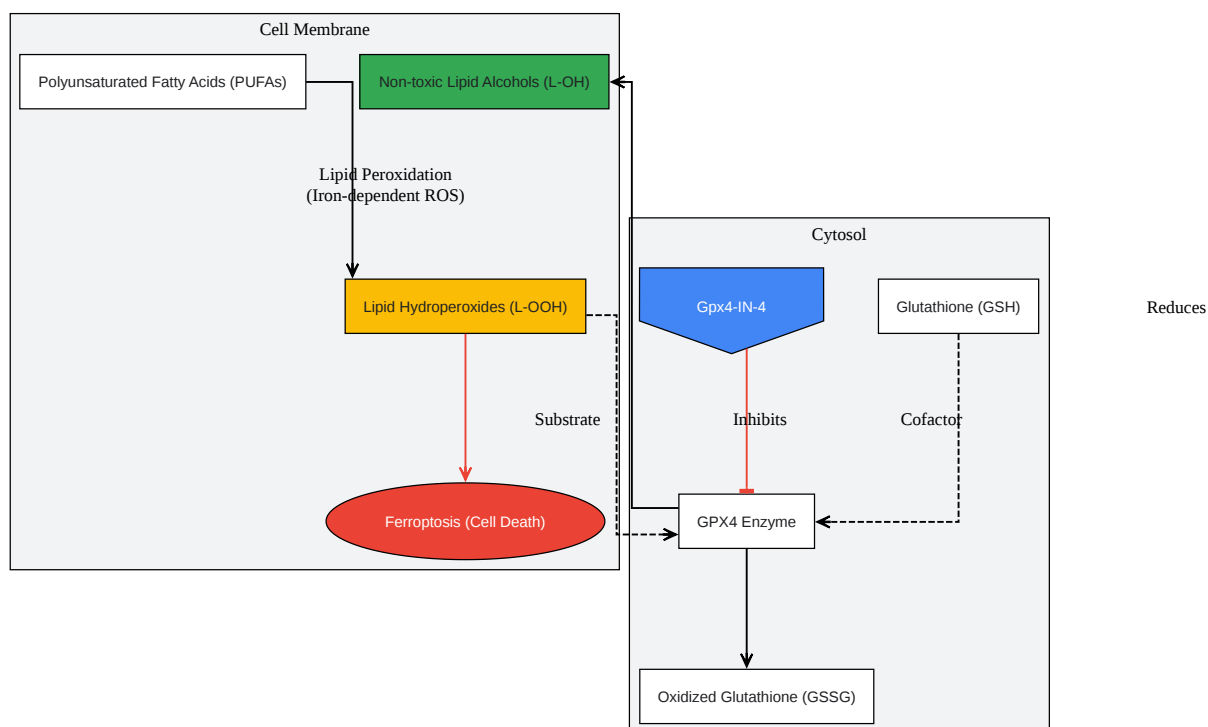
The definitive chemical structure of **Gpx4-IN-4** (Compound 24) is provided in the primary literature. For the purposes of this guide, please refer to the publication by Randolph et al. (2023) for the precise chemical diagram.<sup>[4]</sup>

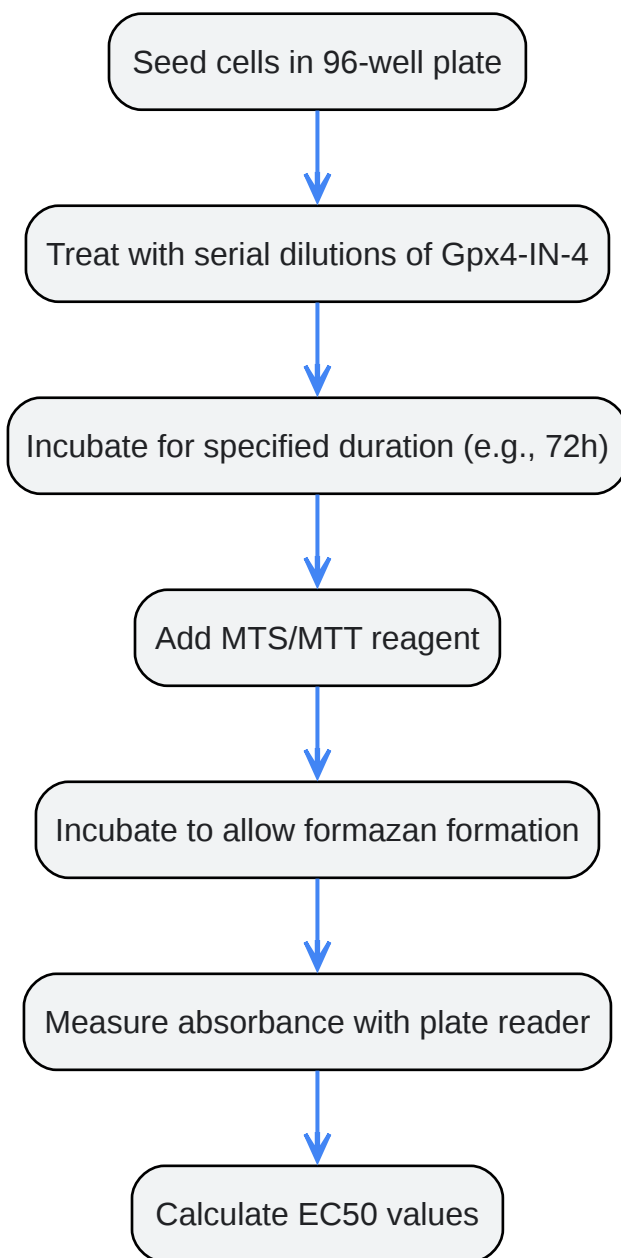
## Synthesis

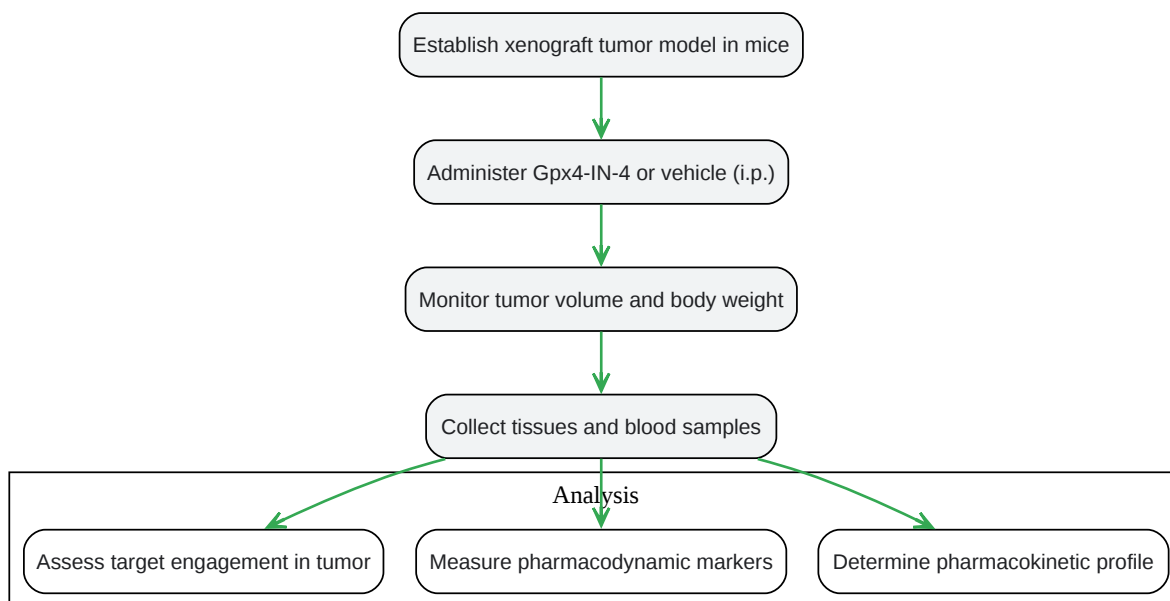
The synthesis of **Gpx4-IN-4** is a multi-step process that begins with commercially available starting materials. The detailed synthetic route is outlined in the supplementary information of the primary publication. Researchers should refer to this source for a comprehensive, step-by-step protocol.

## Mechanism of Action

**Gpx4-IN-4** exerts its biological effect through the direct and covalent inhibition of GPX4. The molecule contains a chloroacetamide functional group, which acts as a "warhead" that covalently binds to the selenocysteine residue in the active site of GPX4, thereby inactivating the enzyme.<sup>[4]</sup> This inactivation prevents the reduction of lipid hydroperoxides to their corresponding alcohols, leading to their accumulation in cellular membranes. The buildup of lipid peroxides, in the presence of iron, triggers the lytic cell death pathway known as ferroptosis. The specificity of **Gpx4-IN-4**'s effects can be demonstrated by the rescue of cell viability in the presence of the ferroptosis inhibitor, ferrostatin-1.<sup>[5]</sup>







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